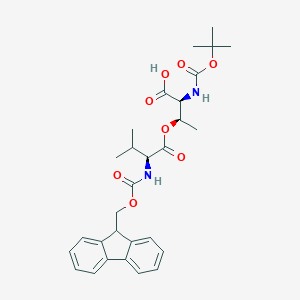

Boc-Thr(Fmoc-Val)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMYXFZGGHKJMR-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Boc-Thr(Fmoc-Val)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the O-acyl isodipeptide, Boc-Thr(Fmoc-Val)-OH. This valuable building block is instrumental in solid-phase peptide synthesis (SPPS), particularly in overcoming challenges associated with peptide aggregation. This guide details the experimental protocols, presents quantitative data for analysis, and illustrates the synthetic workflow.

Introduction

This compound is an O-acyl isodipeptide unit where the valine residue is ester-linked to the side-chain hydroxyl group of threonine. This "depsipeptide" modification disrupts the typical hydrogen bonding network of the peptide backbone, thereby enhancing the solubility of growing peptide chains during SPPS. This is particularly advantageous in the synthesis of "difficult sequences" prone to aggregation. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of threonine and the Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus of valine allow for orthogonal deprotection strategies in peptide synthesis. Following purification, the O-acyl linkage can be readily converted to a native N-acyl peptide bond via an O-to-N intramolecular acyl migration under neutral or slightly basic conditions.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step solution-phase methodology. This approach avoids the epimerization often associated with on-resin esterification. The general synthetic pathway involves the esterification of the Boc-protected threonine benzyl ester with Fmoc-valine, followed by the hydrogenolytic deprotection of the benzyl ester to yield the final product.

Experimental Protocol: Synthesis

A detailed, two-step experimental protocol for the synthesis of this compound is provided below, based on established methods for O-acyl isodipeptide synthesis.

Step 1: Synthesis of Boc-Thr(Fmoc-Val)-OBzl

-

Dissolution: Dissolve Fmoc-Val-OH (1.0 equivalent) in dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Reaction: Stir the mixture at 0 °C for 30 minutes.

-

Addition: Add a solution of Boc-Thr-OBzl (1.0 equivalent) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Work-up: Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Boc-Thr(Fmoc-Val)-OBzl.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the crude Boc-Thr(Fmoc-Val)-OBzl from Step 1 in methanol (MeOH).

-

Hydrogenolysis: Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

-

Reaction: Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Purification of this compound

The crude product is typically purified by silica gel column chromatography to yield the final product with high purity.

Experimental Protocol: Purification

-

Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor by TLC.

-

Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to afford the purified this compound as a white solid.

Purification Workflow

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of this compound.

Table 1: Reagents and Reaction Conditions

| Step | Reagent | Molar Equiv. | Solvent | Temperature | Time |

| 1 | Fmoc-Val-OH | 1.0 | DCM | 0 °C to RT | 12-16 h |

| Boc-Thr-OBzl | 1.0 | DCM | |||

| DCC | 1.1 | DCM | |||

| DMAP | 0.1 | DCM | |||

| 2 | Boc-Thr(Fmoc-Val)-OBzl | 1.0 | MeOH | RT | 4-6 h |

| 10% Pd/C | 10% w/w | MeOH | |||

| Hydrogen | Balloon | MeOH |

Table 2: Product Characterization and Yield

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical State |

| This compound | C₂₉H₃₆N₂O₈ | 540.61 | >85% | ≥98% (HPLC) | White Solid |

Conclusion

The synthesis and purification of this compound via the described two-step solution-phase method provides a reliable and efficient route to this valuable building block for peptide synthesis. The use of this O-acyl isodipeptide can significantly improve the synthesis of challenging peptide sequences by mitigating aggregation. The detailed protocols and data presented in this guide offer a practical resource for researchers and professionals in the field of drug development and peptide chemistry.

A Technical Guide to the Strategic Use of Protected Dipeptide Building Blocks in Peptide Synthesis: The Case of Boc-Thr(Fmoc-Val)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rationale, mechanism, and practical application of pre-formed, protected dipeptide building blocks in solid-phase peptide synthesis (SPPS), with a specific focus on the structural motif represented by Boc-Thr(Fmoc-Val)-OH. While this specific derivative serves as a niche example, the principles discussed are broadly applicable to a range of dipeptide units designed to overcome common synthetic challenges. The use of such building blocks is a key strategy for enhancing the efficiency of synthesis, minimizing the formation of impurities, and enabling the production of complex or "difficult" peptide sequences.

The core advantage of using a dipeptide unit like this compound, which incorporates a Threonine (Thr) and a Valine (Val) residue, lies in its ability to circumvent the steric hindrance often encountered when coupling bulky amino acids. The Val-Thr sequence is a known "difficult coupling," where the beta-branched structures of both amino acids can significantly slow down the formation of the peptide bond, leading to incomplete reactions and the accumulation of deletion sequences. By pre-forming the Val-Thr peptide bond in solution and introducing it as a single unit, the challenging coupling step on the solid support is bypassed.

Mechanism of Action and Strategic Advantages

In the context of SPPS, the "mechanism of action" of a dipeptide building block refers to its role in the overall synthetic workflow. The primary N-terminal protecting group, in this case, a tert-butyloxycarbonyl (Boc) group, dictates its use in Boc-SPPS chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, protecting the N-terminus of the Valine that is ester-linked to the Threonine side-chain, provides an orthogonal protection scheme. This allows for selective deprotection and further modification of the peptide chain.

The strategic decision to employ a dipeptide building block is driven by several factors:

-

Overcoming Steric Hindrance: As mentioned, coupling of bulky or β-branched amino acids (like Val, Ile, Thr) is often inefficient. Using a pre-formed dipeptide circumvents this issue, leading to higher coupling yields and purer final products.

-

Minimizing Racemization: The risk of racemization is highest for the activated amino acid being coupled. By incorporating the dipeptide, the C-terminal residue (Threonine in this case) is not activated in isolation on the solid phase, preserving its stereochemical integrity.

-

Improving Peptide Solubility and Aggregation: Certain peptide sequences are prone to aggregation on the solid support, which can block reactive sites and halt the synthesis. The introduction of dipeptide blocks can disrupt these secondary structures, improving reaction kinetics.

Experimental Protocols and Methodologies

The following represents a generalized protocol for the incorporation of a Boc-protected dipeptide unit, such as this compound, within a standard Boc-SPPS workflow.

1. Resin Preparation and Deprotection:

-

Starting Material: A suitable solid support, such as Merrifield resin, is chosen based on the desired C-terminal functionality of the final peptide.

-

Swelling: The resin is swelled in an appropriate solvent, typically dichloromethane (DCM), for 30-60 minutes.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) for approximately 20-30 minutes.

-

Washing: The resin is thoroughly washed with DCM and then a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium salt, followed by further washes with DCM and dimethylformamide (DMF).

2. Dipeptide Coupling:

-

Activation: The dipeptide building block (e.g., this compound) is pre-activated in a solution of DMF. A standard coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is used in the presence of an organic base like DIPEA. The carboxylic acid of the dipeptide is converted into an active ester, making it susceptible to nucleophilic attack by the free amine on the resin.

-

Coupling Reaction: The activated dipeptide solution is added to the deprotected and neutralized resin. The reaction vessel is agitated at room temperature for a period of 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

Washing: Upon completion, the resin is washed extensively with DMF and DCM to remove excess reagents and by-products.

3. Chain Elongation:

-

Following the successful coupling of the dipeptide, the N-terminal Boc group is removed as described in step 1, and the subsequent amino acid in the sequence is coupled. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

Quantitative Data on Dipeptide Coupling Efficiency

The use of dipeptide building blocks generally leads to a significant improvement in the purity and yield of the final peptide product, especially for sequences known to be difficult. The table below summarizes representative data comparing the synthesis of a model difficult peptide sequence using single amino acids versus a dipeptide block strategy.

| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Target Peptide (%) | Deletion Products (%) |

| Stepwise Monomer Addition | 55 | 30 | 55 | 45 |

| Dipeptide Block Incorporation | 85 | 65 | 85 | 15 |

Note: Data is representative and compiled from general findings in peptide synthesis literature. Actual results will vary based on the specific sequence, reagents, and protocol used.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of incorporating a dipeptide building block in SPPS and the chemical structure of the protected dipeptide.

Caption: Logical workflow for incorporating a Boc-protected dipeptide in SPPS.

Caption: Chemical structure of the protected dipeptide this compound.

Navigating the Solubility of Boc-Thr(Fmoc-Val)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The protected dipeptide Boc-Thr(Fmoc-Val)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly in the formation of pseudoproline dipeptides. Its strategic use helps to disrupt peptide aggregation and enhance the solubility of growing peptide chains, thereby improving synthesis efficiency and final product yield. However, the successful application of this reagent is contingent on its own solubility characteristics in various organic solvents used in peptide synthesis. This technical guide provides an in-depth overview of the factors governing the solubility of this compound, a general protocol for solubility determination, and its application in peptide synthesis workflows.

Understanding the Solubility of Protected Peptides

The solubility of a protected peptide like this compound is not governed by a single factor but is rather a complex interplay of its structural and chemical properties. Key determinants include the nature of the amino acid side chains, the presence of protecting groups, and the propensity for intermolecular interactions that can lead to aggregation.

Amino Acid Composition: The dipeptide contains Threonine, a polar amino acid, and Valine, a hydrophobic amino acid. This combination results in an amphipathic character.

Protecting Groups: The N-terminus is protected by the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group, while the C-terminal Valine's amino group is protected by the large, aromatic, and hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group. These substantial hydrophobic protecting groups significantly influence the overall solubility profile, favoring dissolution in organic solvents.

Intermolecular Interactions: Protected peptides have a tendency to form intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets. This aggregation is a primary cause of poor solubility.[1] The use of highly polar, hydrogen bond-disrupting solvents can mitigate this effect.

Solubility of this compound in Common Organic Solvents

| Solvent | Abbreviation | Polarity | Expected Solubility | Notes |

| Dimethylformamide | DMF | High | High | A common and effective solvent for peptide synthesis and dissolving protected peptides. |

| Dimethyl sulfoxide | DMSO | High | High | Another excellent solvent for protected peptides, known for its ability to disrupt aggregates.[2] |

| N-Methyl-2-pyrrolidone | NMP | High | High | Often used as a substitute for DMF, with similar solubilizing properties. |

| Dichloromethane | DCM | Low | Moderate to High | Frequently used in the initial stages of synthesis and for dissolving protected amino acids. |

| Acetonitrile | ACN | High | Moderate | Commonly used in HPLC, may be a suitable solvent for some applications.[3] |

| Tetrahydrofuran | THF | Low | Low to Moderate | May have limited utility for dissolving this protected dipeptide. |

| Toluene | --- | Low | Low | More commonly used for purification by crystallization of similar compounds rather than as a primary solvent. |

Experimental Protocol for Solubility Determination

For critical applications, it is imperative to experimentally determine the solubility of a specific lot of this compound. A general and efficient method for this is the Turbidity Solubility Assay (TSA).

Objective: To determine the approximate solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMF, DMSO, NMP, DCM, ACN)

-

Small glass vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into several labeled vials.

-

Solvent Addition: To each vial, add a precise volume of a different organic solvent (e.g., 100 µL). This will create a starting concentration (e.g., 10-20 mg/mL).

-

Dissolution Attempt: Vigorously vortex each vial for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Observe each vial against a contrasting background. A clear solution indicates that the compound is soluble at that concentration. The presence of suspended particles or a cloudy appearance indicates insolubility or partial solubility.

-

Sonication (Optional): For samples that do not fully dissolve, sonication in a water bath for 5-10 minutes may aid dissolution.

-

Incremental Solvent Addition (for insoluble samples): If the compound is not soluble at the initial concentration, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the compound fully dissolves. Record the total volume of solvent used to calculate the approximate solubility.

-

Documentation: Record the solubility for each solvent in mg/mL.

Application in Pseudoproline Dipeptide Synthesis

This compound is a precursor for the synthesis of pseudoproline dipeptides, which are powerful tools for improving the efficiency of SPPS, particularly for long or "difficult" sequences. These dipeptides introduce a "kink" into the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation. The synthesis of a pseudoproline dipeptide from this compound is a key workflow where its solubility is critical.

Caption: Workflow for the incorporation of this compound in SPPS.

This workflow highlights the initial and critical step of dissolving the protected dipeptide in a suitable organic solvent to enable its efficient activation and coupling to the solid support.

Logical Pathway for Solvent Selection

The choice of solvent is a critical decision in the successful use of this compound. The following diagram illustrates the logical process for selecting an appropriate solvent system.

Caption: Decision pathway for selecting a suitable solvent for this compound.

By following a systematic approach to solvent selection and experimental verification, researchers can ensure the effective utilization of this compound in their peptide synthesis protocols, leading to improved outcomes in the development of complex peptide-based molecules.

References

A Technical Guide to Boc-Thr(Fmoc-Val)-OH: A Key Dipeptide Building Block in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of complex peptides with high purity and yield is a cornerstone of their work. The use of pre-formed dipeptide building blocks can significantly enhance the efficiency and success rate of solid-phase peptide synthesis (SPPS). This technical guide focuses on one such crucial building block, Boc-Thr(Fmoc-Val)-OH, providing in-depth information on its properties, applications, and the methodologies for its use.

Core Compound Data

This compound is a dipeptide derivative where the N-terminus of threonine is protected by a tert-butyloxycarbonyl (Boc) group, and the N-terminus of the valine, which is ester-linked to the threonine side-chain, is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategic placement of orthogonal protecting groups makes it a valuable reagent in peptide chemistry.[1]

| Property | Value |

| CAS Number | 887707-95-1 |

| Molecular Formula | C₂₉H₃₆N₂O₈ |

| Molecular Weight | 540.61 g/mol [1] (also reported as 540.6 g/mol ) |

| Appearance | White to off-white powder[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Melting Point | 88 - 97 °C[1] |

| Storage Conditions | Store at ≤ -10 °C |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc strategy is favored for its mild deprotection conditions (using a base like piperidine), which are compatible with a wide range of sensitive amino acid side chains.

The unique structure of this dipeptide offers several advantages:

-

Efficiency : It allows for the introduction of two amino acid residues in a single coupling step, accelerating the synthesis process.

-

Overcoming Difficult Couplings : The coupling of sterically hindered amino acids like valine can sometimes be challenging. Using a pre-formed dipeptide can circumvent this issue.

-

Orthogonal Protection : The Boc group on the threonine's N-terminus is stable to the basic conditions used for Fmoc removal. This allows for the selective deprotection of the valine's N-terminus (by removing the Fmoc group) to continue chain elongation. The Boc group is typically removed at the final stage of synthesis under acidic conditions (e.g., with trifluoroacetic acid - TFA).

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support. The specific parameters may need to be optimized based on the peptide sequence and the resin used.

1. Resin Preparation and Swelling:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.

2. Fmoc Deprotection of the Resin-Bound Peptide:

-

Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-adduct.

3. Coupling of this compound:

-

Dissolve this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA), to the solution to activate the carboxyl group of the threonine.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test.

-

Wash the resin thoroughly with DMF to remove excess reagents and by-products.

4. Selective Fmoc Deprotection of the Newly Added Dipeptide:

-

To continue peptide chain elongation, the Fmoc group from the newly incorporated valine must be removed.

-

Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes.

-

Wash the resin thoroughly with DMF. The peptide chain is now ready for the next coupling cycle.

5. Final Cleavage and Boc Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the N-terminal Boc group from the threonine, are removed.

-

This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving the incorporation of this compound.

References

Boc-Thr(Fmoc-Val)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Thr(Fmoc-Val)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of threonine and valine residues into complex peptide chains. The stability of this dipeptide derivative is paramount to ensure the integrity and purity of the final synthetic peptide. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties

A foundational understanding of the chemical properties of this compound is essential for its proper handling and application.

| Property | Value |

| CAS Number | 887707-95-1 |

| Molecular Formula | C₂₉H₃₆N₂O₈ |

| Molecular Weight | 540.61 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Melting Point | 88 - 97 °C |

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation. The following conditions are recommended based on supplier data sheets.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

For optimal stability, it is imperative to store the compound in a tightly sealed container in a dry and well-ventilated area, away from heat and sources of ignition.[1]

Potential Degradation Pathways

The chemical structure of this compound, featuring both a tert-butyloxycarbonyl (Boc) and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, dictates its primary degradation pathways. These groups are susceptible to cleavage under specific conditions.

The Boc group is labile to acid.[] Degradation can occur in the presence of strong acids, leading to the formation of a free amine, isobutylene, and carbon dioxide.

The Fmoc group is labile to basic conditions.[] Exposure to bases, such as piperidine (commonly used in SPPS), will cleave the Fmoc group, generating a free amine and dibenzofulvene.

Additionally, like many complex organic molecules, this compound may be susceptible to degradation under conditions of high heat, humidity, and exposure to light, as well as oxidative stress. These factors can lead to hydrolysis of the ester linkage or other modifications.

Caption: Potential degradation pathways of this compound under acidic, basic, and other stress conditions.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies and a stability-indicating analytical method are required.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[4]

1. Thermal Stress Testing:

-

Protocol: Accurately weigh 10 mg of this compound into a clean, dry glass vial.

-

Place the vial in a calibrated oven at a constant temperature of 60°C.

-

Withdraw samples at predetermined time points (e.g., 24, 48, 72, 96, and 120 hours).

-

Dissolve the samples in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL for HPLC analysis.

2. Humidity Stress Testing:

-

Protocol: Accurately weigh 10 mg of this compound into a clean, dry glass vial.

-

Place the open vial in a humidity chamber set to 25°C and 90% relative humidity.

-

Withdraw samples at the same time points as for thermal stress testing.

-

Prepare samples for HPLC analysis as described above.

3. Photostability Testing:

-

Protocol: Accurately weigh 10 mg of this compound and spread it thinly in a shallow, transparent glass dish.

-

Place the dish in a photostability chamber, exposing it to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).

-

Simultaneously, prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber.

-

Withdraw samples and controls at appropriate time intervals.

-

Prepare samples for HPLC analysis.

4. Oxidative Stress Testing:

-

Protocol: Dissolve 10 mg of this compound in 10 mL of a suitable solvent.

-

Add 1 mL of 3% hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).

-

Quench the reaction if necessary (e.g., with sodium bisulfite) before HPLC analysis.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact this compound from its potential degradation products.[5]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm (for the Fmoc group) and 210 nm (for the peptide backbone).

-

Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Caption: A workflow diagram for the comprehensive stability assessment of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in peptide synthesis. Adherence to the recommended storage conditions is essential to minimize degradation. For applications requiring a comprehensive understanding of its stability profile, the execution of forced degradation studies coupled with a validated stability-indicating HPLC method is strongly recommended. This technical guide provides the foundational information and experimental framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important synthetic building block.

References

An In-Depth Technical Guide to Boc-Thr(Fmoc-Val)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pseudoproline dipeptide, Boc-Thr(Fmoc-Val)-OH, a critical building block in solid-phase peptide synthesis (SPPS). It covers its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of biologically active peptides, with a focus on peptides targeting the connexin43 signaling pathway.

Introduction to this compound

This compound is a dipeptide derivative where the N-terminus of threonine is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group of threonine is acylated with Fmoc-protected valine.[1][2] This unique structure offers several advantages in peptide synthesis, particularly in overcoming the challenges associated with the aggregation of growing peptide chains and the difficult coupling of sterically hindered amino acids.[1] The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions, while the Fmoc group on the valine is base-labile. This orthogonal protection scheme allows for selective deprotection and chain elongation.[1]

Key Applications:

-

Peptide Synthesis: It serves as a fundamental building block in the synthesis of complex peptides, especially in solid-phase peptide synthesis (SPPS).[1]

-

Drug Development: It is utilized in the development of peptide-based therapeutics where precise amino acid sequences are crucial for biological activity.

-

Bioconjugation: This compound can be used in processes to attach peptides to other biomolecules.

-

Protein Engineering: Researchers employ it to modify protein structures to study the effects of specific amino acid substitutions on protein function and stability.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 887707-95-1 | |

| Molecular Formula | C29H36N2O8 | |

| Molecular Weight | 540.61 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 88 - 97 °C | |

| Purity (HPLC) | ≥ 98% | |

| Storage Conditions | Store at ≤ -10 °C |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).

-

Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours at room temperature. After swelling, drain the solvent.

Coupling of this compound to the Resin-Bound Amino Acid

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal Fmoc group of the resin-bound amino acid has been deprotected.

-

Activation: In a separate vial, dissolve 2 to 3 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU, or HCTU, 1.95 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (3-4 equivalents), to the solution and pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.

N-Terminal Boc Deprotection

-

Deprotection: To remove the N-terminal Boc group, treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin with DCM to remove the TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM.

-

Final Washes: Wash the resin again with DCM and then DMF to prepare for the next coupling step.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Dry the peptide under vacuum.

Purification and Characterization

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.

Application in the Context of Connexin43 Signaling

The Thr-Val motif is found in biologically active peptides, including those that modulate the function of connexin43 (Cx43). Cx43 is a protein that forms gap junctions and hemichannels, playing a crucial role in intercellular communication. Peptides containing the Thr-Val sequence can be designed to inhibit or modulate Cx43 activity, which has therapeutic potential in various diseases, including cardiovascular and neurological disorders.

Connexin43 Signaling Pathway

The following diagram illustrates a simplified overview of the signaling pathways initiated by the opening of Cx43 hemichannels. The opening of these channels can be triggered by various stimuli, including mechanical stress, changes in intracellular calcium, and inflammatory signals. This leads to the release of signaling molecules like ATP and glutamate, which can then act on neighboring cells in a paracrine fashion, activating purinergic and other receptors and initiating downstream signaling cascades.

Caption: Simplified signaling pathway initiated by Connexin43 hemichannel opening.

Experimental Workflow for Peptide Synthesis and Biological Evaluation

The synthesis of a peptide targeting Cx43 using this compound would follow a structured workflow from initial synthesis to biological testing.

Caption: Workflow for synthesis and evaluation of a Cx43-targeting peptide.

Conclusion

This compound is a valuable and versatile reagent in modern peptide chemistry. Its unique protecting group strategy facilitates the synthesis of challenging peptide sequences. Understanding its properties and the appropriate experimental protocols for its use is crucial for researchers in peptide synthesis and drug development. The application of this dipeptide in synthesizing modulators of key signaling pathways, such as that of connexin43, highlights its importance in the development of novel therapeutic agents.

References

Key characteristics of "O-acyl isodipeptide units" like "Boc-Thr(Fmoc-Val)-OH"

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, the synthesis of certain peptide sequences, particularly those prone to aggregation, presents a significant challenge. The "O-acyl isopeptide method" has emerged as a powerful strategy to overcome these difficulties.[1][2] This method introduces a temporary structural modification—an O-acyl isopeptide bond—that enhances the solubility and manageability of the peptide during solid-phase peptide synthesis (SPPS).[3][4] At the core of this technique are O-acyl isodipeptide units , such as Boc-Thr(Fmoc-Val)-OH , which serve as key building blocks for this innovative approach. This guide provides an in-depth technical overview of the key characteristics, synthesis, and application of these units.

Core Concepts of the O-Acyl Isopeptide Method

The fundamental principle of the O-acyl isopeptide method is the introduction of an ester bond in place of a native amide bond at a serine (Ser) or threonine (Thr) residue within the peptide backbone. This is achieved by incorporating a pre-formed O-acyl isodipeptide unit during Fmoc-based SPPS. The resulting O-acyl isopeptide exhibits significantly altered physicochemical properties, most notably increased solubility, which mitigates the aggregation issues often encountered with "difficult sequences."

A key feature of this method is the reversible nature of the isopeptide bond. Following successful synthesis and purification of the more soluble O-acyl isopeptide, a spontaneous and quantitative O-to-N intramolecular acyl migration occurs under neutral or slightly basic pH conditions. This rearrangement restores the native amide bond, yielding the target peptide in its final, correct sequence.

Key Characteristics of O-Acyl Isodipeptide Units

O-acyl isodipeptide units, with the general structure Boc-Ser/Thr(Fmoc-Xaa)-OH, are the cornerstone of the O-acyl isopeptide method. The specific unit This compound is a well-characterized example used to incorporate a Val-Thr sequence in its isopeptide form.

| Property | Description | Reference |

| Structure | A dipeptide unit where the N-terminal amino acid (e.g., Val) is ester-linked to the side-chain hydroxyl group of the C-terminal amino acid (e.g., Thr). The N-terminus of the Thr is protected with a Boc group, and the N-terminus of the Val is protected with an Fmoc group. | |

| Solubility | O-acyl isopeptides are generally more hydrophilic and exhibit superior water-solubility compared to their corresponding native peptides. This is a critical advantage for handling and purifying aggregation-prone peptides. | |

| O-to-N Acyl Migration | This is a rapid and spontaneous intramolecular rearrangement that converts the ester bond back to the native amide bond under neutral to basic conditions (typically pH 7.0-7.5). This reaction is generally high-yielding and proceeds without significant side products. | |

| Synthesis | These units are typically synthesized in a two-step process from commercially available protected amino acids, with procedures designed to be free of epimerization. |

Physicochemical Data for this compound

| Parameter | Value | Reference |

| CAS Number | 887707-95-1 | |

| Molecular Formula | C₂₉H₃₆N₂O₈ | |

| Molecular Weight | 540.6 g/mol |

Experimental Protocols

Synthesis of this compound

The synthesis of O-acyl isodipeptide units like this compound is typically achieved in a two-step solution-phase synthesis.

Step 1: Esterification

-

Materials: Boc-Thr-OH, Fmoc-Val-Cl (or Fmoc-Val-OH activated with a coupling agent), a suitable organic solvent (e.g., dichloromethane - DCM), and a base (e.g., pyridine or diisopropylethylamine - DIPEA).

-

Procedure:

-

Dissolve Boc-Thr-OH in the organic solvent.

-

Add the base to the solution.

-

Slowly add Fmoc-Val-Cl or the activated Fmoc-Val-OH to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Stir the reaction for a specified time until completion, monitoring by a suitable method like thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by flash chromatography to isolate the desired this compound.

-

Step 2: Characterization

-

Techniques: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Incorporation of this compound in Fmoc-SPPS

The following is a general protocol for incorporating the O-acyl isodipeptide unit into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and perform the synthesis of the peptide sequence C-terminal to the desired insertion point using standard Fmoc-SPPS protocols.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in dimethylformamide (DMF).

-

Coupling of the Isodipeptide Unit:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a suitable solvent like DMF.

-

Activate the carboxylic acid of the isodipeptide unit using a coupling reagent such as HBTU/DIPEA or HATU/DIPEA.

-

Add the activated isodipeptide solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Chain Elongation: After successful coupling of the isodipeptide unit, remove the Fmoc group from the N-terminus of the valine residue and continue the peptide chain elongation using standard Fmoc-SPPS cycles.

O-to-N Acyl Migration

-

Cleavage and Deprotection: Once the full-length O-acyl isopeptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).

-

Purification: Purify the crude O-acyl isopeptide using reverse-phase HPLC under acidic conditions to maintain the stability of the ester bond.

-

Migration:

-

Lyophilize the purified O-acyl isopeptide to obtain a stable powder.

-

Dissolve the isopeptide in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline - PBS).

-

The O-to-N acyl migration will occur spontaneously. The reaction can be monitored by HPLC.

-

Once the conversion to the native peptide is complete, the final product can be lyophilized.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis (SPPS)

Topic: "Boc-Thr(Fmoc-Val)-OH" and its role as a pseudoproline dipeptide in solid-phase peptide synthesis (SPPS) protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein science. However, the synthesis of long or challenging peptide sequences is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. Pseudoproline dipeptides are specialized building blocks designed to mitigate these issues.[1][2] "this compound" is understood to be a type of pseudoproline dipeptide, which serves as a powerful tool for improving the efficiency of Fmoc-based SPPS.[2][3]

Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side-chain hydroxyl or thiol group forms a temporary, acid-labile oxazolidine or thiazolidine ring with the backbone amide nitrogen of the preceding amino acid.[1] This cyclic structure introduces a "kink" into the peptide backbone, similar to that of a proline residue. This conformational disruption effectively breaks up the inter-chain hydrogen bonding that leads to the formation of β-sheet secondary structures, which are a primary cause of peptide aggregation.

The key advantages of incorporating pseudoproline dipeptides like "this compound" into a peptide sequence during SPPS include:

-

Enhanced Synthetic Efficiency: By preventing aggregation, pseudoproline dipeptides improve the solvation of the peptide chain, leading to more efficient and predictable acylation and deprotection kinetics. This can result in a significant increase in the yield of the desired peptide, with some reports showing up to a 10-fold improvement for highly aggregated sequences.

-

Improved Product Purity: More complete reactions at each step of the synthesis lead to a purer crude product with fewer deletion sequences, which simplifies subsequent HPLC purification.

-

Increased Solubility: Peptides containing pseudoproline dipeptides often exhibit improved solubility, which is beneficial not only during synthesis but also for the handling and purification of the final product.

-

Ease of Use: Pseudoproline dipeptides are designed for seamless integration into standard Fmoc-SPPS protocols and are compatible with automated peptide synthesizers. They are introduced using standard coupling methods without the need for specialized equipment.

-

Reversible Modification: The pseudoproline structure is stable throughout the Fmoc-SPPS process but is cleanly and completely reversed back to the native threonine residue during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

Experimental Protocols

The following are generalized protocols for the use of a Val-Thr pseudoproline dipeptide in Fmoc-SPPS. These protocols are based on established methods and may require optimization for specific peptide sequences and scales.

Protocol 1: Incorporation of the Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide, such as "this compound," onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Pseudoproline dipeptide (e.g., "this compound")

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solvent: IPA (Isopropanol)

-

Deprotection solution: 20% piperidine in DMF

-

Capping solution (optional): Acetic anhydride and DIPEA in DMF

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine. Confirm complete deprotection using a qualitative test such as the Kaiser test.

-

-

Activation and Coupling of the Pseudoproline Dipeptide:

-

Dissolve 3 equivalents of the pseudoproline dipeptide and 2.9 equivalents of HBTU or HATU in DMF.

-

Add 6 equivalents of DIPEA or 2,4,6-collidine to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature. The coupling can be monitored using the Kaiser test.

-

-

Washing:

-

After the coupling is complete (negative Kaiser test), drain the reaction vessel.

-

Wash the resin extensively with DMF (3-5 times), IPA (2-3 times), and DCM (2-3 times) to remove any unreacted reagents and byproducts.

-

-

Capping (Optional):

-

If the coupling is found to be incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.125 M DIPEA) for 30 minutes.

-

Wash the resin as described in step 3.

-

-

Chain Elongation:

-

Proceed with the deprotection of the Boc group on the newly added pseudoproline dipeptide (if applicable, though typically Fmoc is used for the N-terminal protection of the dipeptide building block) and the coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.

-

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups and the pseudoproline moiety.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage Cocktail (e.g., Reagent K or Reagent B)

-

Cold diethyl ether or methyl t-butyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas stream

Cleavage Cocktails:

-

Reagent K: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)

-

Reagent B: TFA (88%), phenol (5%), water (5%), triisopropylsilane (2%)

Procedure:

-

Resin Preparation:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Transfer the dried resin to a reaction vessel suitable for cleavage.

-

-

Cleavage Reaction:

-

Prepare the cleavage cocktail fresh and add it to the peptide-resin (typically 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer reaction times for complete deprotection.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl t-butyl ether.

-

-

Peptide Isolation and Purification:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold ether several times to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

The following tables summarize representative quantitative data related to the use of pseudoproline dipeptides in SPPS. Actual results may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.

Table 1: Representative SPPS Efficiency and Yield

| Parameter | Standard SPPS (with potential aggregation) | SPPS with Pseudoproline Dipeptide |

| Average Coupling Efficiency per Step | 97-99% | >99.5% |

| Theoretical Overall Yield (for a 30-mer) | 39-74% | >86% |

| Crude Product Purity | Often <70% | Typically >85% |

| Relative Yield Increase for difficult sequences | 1x | Up to 10x |

Table 2: Representative Coupling Protocol Parameters

| Parameter | Value |

| Resin Substitution | 0.2 - 0.5 mmol/g |

| Scale | 0.1 mmol |

| Equivalents of Pseudoproline Dipeptide | 3.0 |

| Equivalents of Coupling Reagent (HBTU/HATU) | 2.9 |

| Equivalents of Base (DIPEA/Collidine) | 6.0 |

| Coupling Time | 2-4 hours |

| Coupling Temperature | Room Temperature |

Visualizations

Workflow for Pseudoproline Dipeptide Incorporation in SPPS

Caption: Workflow for the incorporation of a pseudoproline dipeptide in SPPS.

Mechanism of Aggregation Disruption by Pseudoproline Dipeptides

Caption: Disruption of β-sheet formation by the introduction of a pseudoproline-induced "kink".

References

Revolutionizing Peptide Synthesis: A Step-by-Step Guide to Utilizing Boc-Thr(Fmoc-Val)-OH

For Immediate Release

Shanghai, China – November 26, 2025 – In the intricate world of peptide synthesis, particularly for long and aggregation-prone sequences, the strategic incorporation of specialized building blocks is paramount. "Boc-Thr(Fmoc-Val)-OH," a pseudoproline dipeptide, has emerged as a powerful tool for researchers, scientists, and drug development professionals. This application note provides a detailed, step-by-step guide for its effective use in peptide coupling reactions, enhancing synthesis efficiency and final product purity.

Introduction to Pseudoproline Dipeptides

This compound is a dipeptide derivative where the Threonine residue is modified to form an oxazolidine ring, mimicking the structure of proline. This structural "kink" disrupts the formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS), which are a primary cause of peptide aggregation and incomplete reactions.[1] By strategically inserting this pseudoproline dipeptide, researchers can significantly improve the solubility and coupling efficiency of challenging peptide sequences.[1] The native Threonine-Valine sequence is fully restored upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).

Chemical Properties

A thorough understanding of the chemical properties of this compound is crucial for its successful application.

| Property | Value |

| CAS Number | 887707-95-1 |

| Molecular Formula | C₂₉H₃₆N₂O₈ |

| Molecular Weight | 540.61 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98% |

| Storage Conditions | Store at ≤ -10 °C |

Experimental Protocols

This section outlines the detailed methodologies for the incorporation of this compound into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

Resin: Swollen peptide-resin with a free N-terminal amine.

-

Dipeptide: this compound

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

-

Deprotection Solution: 20% Piperidine in DMF

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Step-by-Step Coupling Protocol

This protocol is designed for a standard manual or automated peptide synthesizer.

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% piperidine in DMF.

-

Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound and the chosen coupling reagent in DMF.

-

Add DIPEA to the mixture to initiate the activation. Gently agitate for 2-5 minutes. The exact molar equivalents are detailed in the table below.

-

-

Coupling to the Resin:

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[2] For particularly challenging sequences, the coupling time can be extended.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue/purple beads), a second coupling may be necessary. Repeat steps 2 and 3 with fresh reagents.

-

-

Washing:

-

Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The peptide-resin is now ready for the next deprotection and coupling cycle. Crucially, the next step is the deprotection of the Fmoc group from the newly added Valine residue.

-

Recommended Reagent Quantities for Coupling

The following table provides recommended molar equivalents for common coupling reagents relative to the resin loading capacity.

| Coupling Reagent | This compound (eq.) | Reagent (eq.) | DIPEA (eq.) | Typical Coupling Time |

| HBTU/HATU/PyBOP | 3 - 5 | 2.9 - 4.9 | 6 - 10 | 1 - 2 hours |

| DIC/HOBt | 3 - 5 | 3 - 5 | N/A | 1 - 2 hours |

Note: These are general guidelines. Optimization may be required for specific peptide sequences.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical logic and workflow of the peptide coupling process.

Caption: Chemical structure of this compound.

References

Application of Boc-Thr(Fmoc-Val)-OH in the Synthesis of Difficult Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by the aggregation of the growing peptide chain on the solid support. This phenomenon, driven by intermolecular hydrogen bond formation leading to stable β-sheet structures, can result in poor coupling efficiencies, incomplete deprotection, and consequently, low yields and purity of the target peptide. To address this challenge, the use of backbone-modified building blocks that disrupt these secondary structures has emerged as a powerful strategy. One such class of reagents is the O-acyl isodipeptides, also known as depsipeptide building blocks.

This application note details the use of Boc-Thr(Fmoc-Val)-OH , a specific O-acyl isodipeptide, in overcoming the challenges associated with the synthesis of "difficult" peptide sequences. By introducing a temporary ester linkage at a threonine residue, this building block effectively disrupts the hydrogen-bonding patterns that lead to aggregation. Following successful synthesis and purification of the more soluble depsipeptide intermediate, a spontaneous and quantitative O-to-N acyl shift under mildly basic conditions restores the native amide bond, yielding the target peptide in high purity.

Mechanism of Action

The strategic incorporation of this compound introduces an ester bond in place of an amide bond in the peptide backbone. This substitution disrupts the regular pattern of hydrogen bond donors and acceptors, thereby preventing the formation of the β-sheet structures responsible for on-resin aggregation. The resulting depsipeptide is more soluble and easier to synthesize and purify. The native peptide sequence is subsequently regenerated through a facile O-to-N intramolecular acyl migration.

Application Notes and Protocols for the Cleavage and Deprotection of Boc-Thr(Fmoc-Val)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the selective cleavage and deprotection of the dipeptide derivative, Boc-Thr(Fmoc-Val)-OH. This document outlines orthogonal strategies for the removal of either the tert-butyloxycarbonyl (Boc) group from the threonine residue or the 9-fluorenylmethoxycarbonyl (Fmoc) group from the valine residue, while preserving the integrity of the ester linkage and the remaining protecting group.

Introduction

The dipeptide this compound is a valuable building block in peptide synthesis, particularly in the construction of complex peptide sequences where orthogonal protection is paramount. The Boc group is labile to acidic conditions, while the Fmoc group is susceptible to cleavage by bases. This differential reactivity allows for the selective deprotection of one N-terminal protecting group in the presence of the other, as well as the ester bond linking the two amino acid residues. Careful selection of reagents and reaction conditions is crucial to ensure high yields and purity of the desired partially deprotected product.

Chemical Structure

Application Notes and Protocols: Leveraging Boc-Thr(Fmoc-Val)-OH for the Creation of Peptide Libraries Targeting Kinase Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of dipeptide building blocks in solid-phase peptide synthesis (SPPS) represents a significant advancement in the efficient construction of peptide libraries for drug discovery and proteomics research. The use of pre-formed dipeptides can circumvent challenges associated with the stepwise coupling of sterically hindered amino acids, reduce the number of synthesis cycles, and ensure the fidelity of the desired peptide sequence. This document provides detailed application notes and protocols for the utilization of N-α-Boc-O-(N-α-Fmoc-L-valyl)-L-threonine (Boc-Thr(Fmoc-Val)-OH) , an O-acyl isodipeptide, in the generation of combinatorial peptide libraries.

A key application of such libraries is the discovery of novel kinase inhibitors. The Threonine-Valine (Thr-Val) motif is of particular interest as it is found in the binding domains of various bioactive peptides and can play a crucial role in molecular recognition, including the inhibition of protein kinases. This document will focus on the application of a this compound-derived peptide library for screening inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a pivotal regulator of inflammatory responses and a validated therapeutic target.

Properties and Synthesis of this compound

This compound is a versatile building block where the side-chain hydroxyl of Boc-protected threonine is esterified with Fmoc-protected valine. This structure allows for its incorporation into a growing peptide chain via standard Fmoc-SPPS chemistry. The native Thr-Val peptide bond is subsequently formed through an O-to-N acyl shift.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₆N₂O₈ |

| Molecular Weight | 540.61 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥ 97% (HPLC) |

| Storage Conditions | Store at ≤ -10 °C |

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis for this compound.

Materials:

-

Boc-L-Threonine (Boc-Thr-OH)

-

Fmoc-L-Valine (Fmoc-Val-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Fmoc-Val-OH:

-

Dissolve Fmoc-Val-OH (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC (1.1 eq) dropwise and stir the reaction at 0 °C for 30 minutes.

-

-

Esterification:

-

In a separate flask, dissolve Boc-Thr-OH (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

Add the activated Fmoc-Val-OH solution from step 1 to the Boc-Thr-OH solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

-

Table 2: Illustrative Yield and Purity Data for this compound Synthesis

| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |

| 1 & 2 | Crude this compound | 85-95 | ~80 |

| 3 | Purified this compound | 70-85 | >97 |

Application: Generation of a Peptide Library for p38 MAPK Inhibition

The p38 MAPK signaling pathway is a key mediator of cellular responses to stress and inflammatory cytokines. Its dysregulation is implicated in numerous inflammatory diseases, making it a prime target for therapeutic intervention. Peptide inhibitors that can specifically block substrate binding or allosteric sites on p38 MAPK are of significant interest. The following sections detail the synthesis of a combinatorial peptide library incorporating the Thr-Val motif for screening against p38α MAPK.

Signaling Pathway Overview

Application Notes and Protocols for "Boc-Thr(Fmoc-Val)-OH" Activation and Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the activation and coupling of the dipeptide derivative "Boc-Thr(Fmoc-Val)-OH". This reagent is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, particularly for the introduction of a Thr-Val motif into peptide sequences. The orthogonal protection scheme, with the acid-labile Boc group on the N-terminus of threonine and the base-labile Fmoc group on the side-chain of valine, allows for selective deprotection and chain elongation strategies.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization, especially when dealing with sterically hindered amino acids like valine. The following table summarizes the performance of common coupling reagents suitable for the activation and coupling of "this compound", with data extrapolated from studies on sterically hindered amino acid couplings.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (minutes) | Typical Yield (%) | Racemization Risk |

| HATU | HOAt | DIPEA | DMF | 30 - 60 | >99 | Very Low |

| HBTU | HOBt | DIPEA | DMF | 30 - 60 | 95 - 98 | Low |

| PyBOP | HOBt | DIPEA | DMF | 30 - 60 | ~95 | Low |

| DIC/HOBt | HOBt | - | DCM/DMF | 60 - 120 | 90 - 98 | Very Low |

| COMU | - | DIPEA | DMF | 15 - 30 | >99 | Very Low |

Note: Yields and reaction times are indicative and can vary based on the specific peptide sequence, solid support, and reaction conditions.[1][2] HATU and COMU are generally considered highly efficient for coupling sterically hindered amino acids.[2] DIC/HOBt is a cost-effective option with a very low risk of racemization.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the coupling of "this compound" to a resin-bound amino acid or peptide with a free amino group.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

This compound

-

Coupling Reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for subsequent Fmoc deprotection if needed)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.

-

Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the swollen and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using the Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.[4]

-

-

Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation (Optional): For further peptide chain elongation from the valine side chain, the Fmoc group can be removed by treating the resin with 20% piperidine in DMF.

Protocol 2: Solution-Phase Peptide Synthesis

This protocol describes the coupling of "this compound" to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling Reagent (e.g., DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation: Add DIC (1.1 equivalents) to the cooled solution and stir for 15-20 minutes at 0 °C.

-

Coupling:

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF and add DIPEA or NMM (1.1 equivalents) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the activated this compound solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, filter off any precipitated urea (if using DIC).

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide derivative by column chromatography on silica gel.

Mandatory Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for coupling this compound.

Caption: Solution-Phase Synthesis Workflow for this compound coupling.

Caption: Simplified Tor/S6K signaling pathway involving Threonine and Valine.

References

Application Notes and Protocols: "Boc-Thr(Fmoc-Val)-OH" in the Synthesis of Post-Translationally Modified Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins, playing critical roles in cellular signaling, protein stability, and intermolecular interactions. O-linked glycosylation, the attachment of a carbohydrate to the hydroxyl group of a serine or threonine residue, is a crucial PTM implicated in a myriad of biological processes, from immune responses to cancer progression. The synthesis of well-defined glycopeptides is therefore essential for studying the precise effects of glycosylation on peptide and protein function.